4'-Acetyl-4-fluoro-3-methylbiphenyl
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Overview
Description
4’-Acetyl-4-fluoro-3-methylbiphenyl is an organic compound with the molecular formula C15H13FO and a molecular weight of 228.27 g/mol It is a biphenyl derivative characterized by the presence of an acetyl group, a fluoro group, and a methyl group on the biphenyl structure
Scientific Research Applications
4’-Acetyl-4-fluoro-3-methylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Acetyl-4-fluoro-3-methylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods: Industrial production of 4’-Acetyl-4-fluoro-3-methylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4’-Acetyl-4-fluoro-3-methylbiphenyl undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 4’-carboxy-4-fluoro-3-methylbiphenyl.
Reduction: Formation of 4’-hydroxy-4-fluoro-3-methylbiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4’-Acetyl-4-fluoro-3-methylbiphenyl depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The acetyl and fluoro groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4’-Acetyl-4-fluoro-3-methylbiphenyl
- 4’-Acetyl-3’-fluoro-4-methylbiphenyl
- 4’-Acetyl-4-chloro-3-methylbiphenyl
Comparison: 4’-Acetyl-4-fluoro-3-methylbiphenyl is unique due to the presence of both acetyl and fluoro groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-9-14(7-8-15(10)16)13-5-3-12(4-6-13)11(2)17/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGDJOCKBQQNTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716818 |
Source
|
Record name | 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179715-02-6 |
Source
|
Record name | 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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